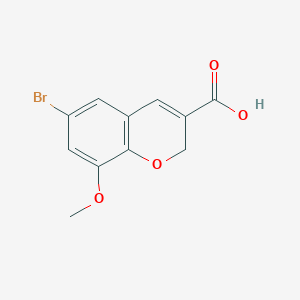

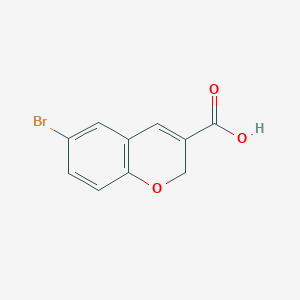

6-溴-8-甲氧基-2H-色烯-3-羧酸

描述

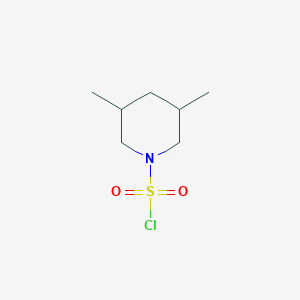

The compound of interest, 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid, is a brominated methoxy chromene derivative. Chromenes are a class of organic compounds with notable applications in medicinal chemistry due to their diverse biological activities. The presence of bromine and methoxy groups on the chromene core can significantly influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related brominated and methoxy-substituted carboxylic acids has been reported in the literature. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was achieved through a multi-step process involving regioselective methoxylation and bromination steps, yielding the final product in an overall yield of 67% . Similarly, a regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid was developed, which is a core moiety of the anti-inflammatory compound Herdmanine D . These methods highlight the importance of regioselectivity in the synthesis of bromo-methoxy carboxylic acids.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate was elucidated, confirming the arrangement of substituents around the chromene core . This technique is crucial for understanding the three-dimensional conformation of such molecules, which is important for their biological activity.

Chemical Reactions Analysis

The reactivity of bromo-methoxy carboxylic acids allows for further functionalization. For instance, bromo indoles bearing a carboxylic acid group were functionalized into amide derivatives using various amines under ultrasonic irradiation . This demonstrates the versatility of bromo-methoxy carboxylic acids in chemical transformations, which can be exploited to synthesize a wide range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxy carboxylic acids are influenced by the presence of electron-withdrawing bromine and electron-donating methoxy groups. These substituents affect the acidity of the carboxylic acid group and the overall polarity of the molecule, which in turn can impact solubility, stability, and reactivity. The synthesis of tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates provides insight into the coordination chemistry of such compounds, revealing a distorted trigonal bipyramidal coordination around the bismuth atom . These properties are essential for the design of compounds with desired pharmacokinetic and pharmacodynamic profiles.

科学研究应用

合成和荧光性质

该化合物参与了各种苯并[c]香豆素羧酸的合成。值得注意的是,7-羟基-3-甲氧基-6-氧代-6H-苯并[c]-色烯-8-羧酸及其衍生物由于其较大的共轭体系和结构中各种氢键,在乙醇溶液和固态中均表现出优异的荧光 (石、梁和张,2017)。

在 G 蛋白偶联受体研究中的应用

该酸已被用于合成 GPR35 受体的有效且选择性的激动剂,GPR35 受体是一种孤儿 G 蛋白偶联受体。特别是 6-溴-8-(4-甲氧基苯甲酰胺)-4-氧代-4H-色烯-2-羧酸因其对人 GPR35 的高亲和力和选择性激活而著称,使其成为探索受体生理作用和作为药物靶点的潜力的有用工具 (Thimm 等人,2013) (Funke 等人,2013)。

抗菌应用

该化合物已被用于合成一系列新型恶二唑衍生物,显示出潜在的抗菌和抗真菌活性。这些衍生物使用 N'-羟基-7-甲氧基-2-氧代-2H-色烯-3-甲酰胺等前体合成,显示出作为抗菌剂的希望 (Mahesh 等人,2022)。

结构和晶体学研究

已经研究了相关化合物(如 8-甲氧基-2-氧代-2H-色烯-3-羧酸)的晶体结构,提供了对分子排列和在材料科学中的潜在应用的见解 (李等人,2010)。

安全和危害

属性

IUPAC Name |

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-15-9-4-8(12)3-6-2-7(11(13)14)5-16-10(6)9/h2-4H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZCNRUHQQHSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585512 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-8-methoxy-2H-chromene-3-carboxylic acid | |

CAS RN |

885271-13-6 | |

| Record name | 6-Bromo-8-methoxy-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)